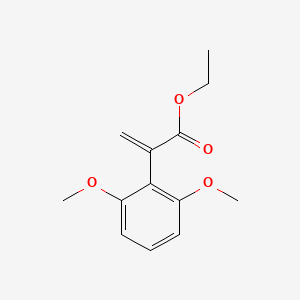

Ethyl 2-(2,6-dimethoxyphenyl)acrylate

説明

Ethyl 2-(2,6-dimethoxyphenyl)acrylate is an α,β-unsaturated ester featuring a 2,6-dimethoxyphenyl substituent at the α-position of the acrylate group. This compound is synthesized via palladium-catalyzed C–H olefination reactions using 1,3-dimethoxybenzene and ethyl acrylate under optimized conditions. The reaction typically yields a mixture of regioisomers, with this compound (referred to as 3p-b or 12ib in literature) and its 2,4-dimethoxy-substituted isomer (3p-a or 12ia) as primary products . Purification via column chromatography (using hexane/ether or ethyl acetate/petroleum ether gradients) isolates the compound as a white solid or clear oil, with yields ranging from 48% to 76% depending on reaction conditions . Structural confirmation is achieved through $ ^1 \text{H NMR} $, with characteristic peaks for the acrylate group (δ ≈ 8.13 ppm, $ J = 16.3 \, \text{Hz} $) and aromatic protons (δ ≈ 6.4–7.4 ppm) .

特性

分子式 |

C13H16O4 |

|---|---|

分子量 |

236.26 g/mol |

IUPAC名 |

ethyl 2-(2,6-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O4/c1-5-17-13(14)9(2)12-10(15-3)7-6-8-11(12)16-4/h6-8H,2,5H2,1,3-4H3 |

InChIキー |

PXRBXTMPZDXIML-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(=C)C1=C(C=CC=C1OC)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Regioisomeric Analog: Ethyl 3-(2,4-Dimethoxyphenyl)acrylate (3p-a)

- Structural Differences : The 2,4-dimethoxy substitution on the phenyl ring alters electronic and steric properties compared to the 2,6-isomer.

- Synthetic Outcomes : The 2,4-isomer (3p-a) is typically formed in higher ratios (a:b up to 10:1) under standard conditions, suggesting greater thermodynamic stability or kinetic preference for this regioisomer .

- Reactivity : Both isomers undergo similar downstream reactions (e.g., hydrogenation or hydrolysis), but the 2,4-isomer exhibits slightly higher reactivity in Diels-Alder cycloadditions due to enhanced electron density on the acrylate β-carbon .

Functional Group Variants

- Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): Structural Comparison: Replaces the acrylate group with an acetate ester and introduces a fluorine atom at the 4-position of the phenyl ring. However, the absence of the α,β-unsaturated system reduces conjugation and reactivity compared to the acrylate derivative .

Substituent Position Effects

- The 3,5-dimethoxy substitution pattern in Ddz provides steric hindrance, making it more resistant to acidic cleavage compared to 2,6-substituted systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。